![molecular formula C6H8N4O3 B2498167 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide CAS No. 120799-99-7](/img/structure/B2498167.png)
2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as MNIA, is a nitroimidazole compound that has been used in the scientific research of a variety of biological processes, such as cell signaling and drug delivery. MNIA has been found to be an effective inhibitor of certain enzymes, and its ability to interact with proteins makes it a valuable tool in the study of enzyme-substrate interactions. In addition, MNIA has been used to study the effects of nitroimidazoles on the regulation of gene expression, as well as its potential as an antimicrobial agent.
Scientific Research Applications
Anticonvulsant Activity :
- A study explored the anticonvulsant activity of various omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including ones with nitro substituents, against seizures induced by maximal electroshock (MES). The investigation found that some derivatives, including those related to 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, demonstrated significant anticonvulsant effects (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antiparasitic Bioactivity :
- Imidazole derivatives, including N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, were tested for antiparasitic activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. These compounds displayed significant bioactivity in the micromolar range, indicating potential as antiparasitic agents (Hernández-Núñez et al., 2009).
Anticancer Activity :
- Research involving the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including compounds structurally related to this compound, demonstrated notable anticancer activities. These compounds showed significant activity against human lung adenocarcinoma cells and were evaluated for selective cytotoxicity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antifungal Agents :
- A study on 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives revealed significant antifungal activity against strains like Candida albicans and Candida krusei. These findings highlight the potential of imidazole-based acetamides in treating fungal infections (Altındağ et al., 2017).
Catalytic Applications :
- An acetamide derivative with terminal imidazole rings was synthesized and evaluated as a catalyst for alkene epoxidation with H2O2. This study indicates the potential utility of imidazole-acetamide compounds in catalysis, particularly in reactions involving oxidizing agents like hydrogen peroxide (Serafimidou, Stamatis, & Louloudi, 2008).
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Targets of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of imidazole derivatives can also vary greatly. For example, some imidazole derivatives may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis, while others may act as inhibitors of certain enzymes, thereby disrupting key metabolic pathways .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, imidazole derivatives can potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Imidazole is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and modes of action. Some may lead to cell death, while others may modulate cellular functions .
Action Environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
properties
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-4-8-6(10(12)13)3-9(4)2-5(7)11/h3H,2H2,1H3,(H2,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGYPSRFTKMRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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